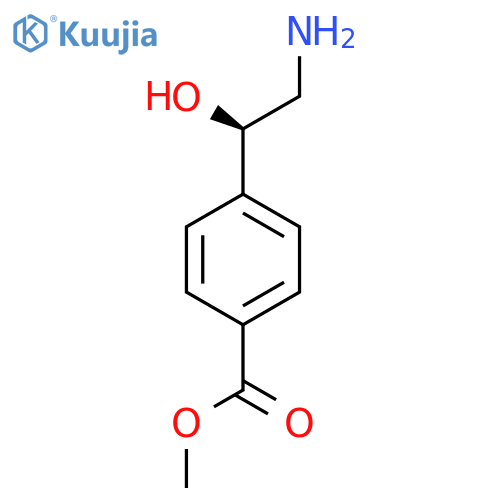

Cas no 2227681-49-2 (methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate)

2227681-49-2 structure

商品名:methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate

methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate

- EN300-1820927

- 2227681-49-2

- methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate

-

- インチ: 1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1

- InChIKey: LGVRTKBGOMGDTL-VIFPVBQESA-N

- ほほえんだ: O[C@@H](CN)C1C=CC(C(=O)OC)=CC=1

計算された属性

- せいみつぶんしりょう: 195.08954328g/mol

- どういたいしつりょう: 195.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 72.6Ų

methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1820927-2.5g |

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate |

2227681-49-2 | 2.5g |

$3025.0 | 2023-09-19 | ||

| Enamine | EN300-1820927-0.05g |

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate |

2227681-49-2 | 0.05g |

$1296.0 | 2023-09-19 | ||

| Enamine | EN300-1820927-10g |

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate |

2227681-49-2 | 10g |

$6635.0 | 2023-09-19 | ||

| Enamine | EN300-1820927-0.1g |

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate |

2227681-49-2 | 0.1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1820927-1.0g |

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate |

2227681-49-2 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1820927-5.0g |

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate |

2227681-49-2 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1820927-0.25g |

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate |

2227681-49-2 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1820927-0.5g |

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate |

2227681-49-2 | 0.5g |

$1482.0 | 2023-09-19 | ||

| Enamine | EN300-1820927-10.0g |

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate |

2227681-49-2 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1820927-5g |

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate |

2227681-49-2 | 5g |

$4475.0 | 2023-09-19 |

methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

2227681-49-2 (methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate) 関連製品

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量